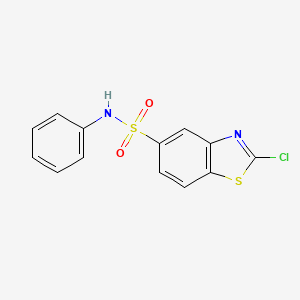
2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide, can be achieved through various synthetic pathways. Common methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods often involve the use of 2-aminothiophenols, 2-iodoanilines, or o-chloronitroarenes as precursors .
Industrial Production Methods
Industrial production of benzothiazole derivatives typically involves large-scale synthesis using optimized reaction conditions to enhance yield and reduce reaction time. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzothiazole derivatives .
Applications De Recherche Scientifique
2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its inhibitory effects on various enzymes
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase . These interactions disrupt essential biological processes, leading to the compound’s antibacterial and antifungal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide include:
- 2-Chlorobenzothiazole
- N-(Benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- Benzothiazole derivatives with various substituents
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its sulfonamide group enhances its solubility and reactivity, making it a valuable compound for various applications in medicinal chemistry and industrial processes .
Propriétés
Numéro CAS |
64269-54-1 |
|---|---|
Formule moléculaire |
C13H9ClN2O2S2 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
2-chloro-N-phenyl-1,3-benzothiazole-5-sulfonamide |
InChI |
InChI=1S/C13H9ClN2O2S2/c14-13-15-11-8-10(6-7-12(11)19-13)20(17,18)16-9-4-2-1-3-5-9/h1-8,16H |
Clé InChI |
QKXYAYLUZXRGRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)SC(=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
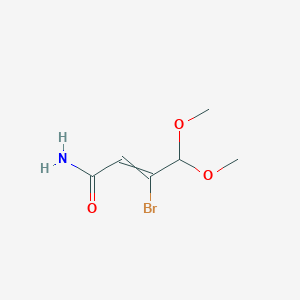

![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)

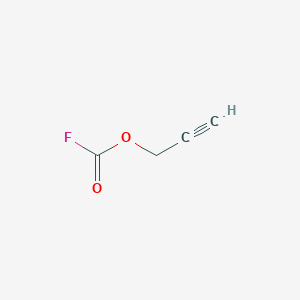

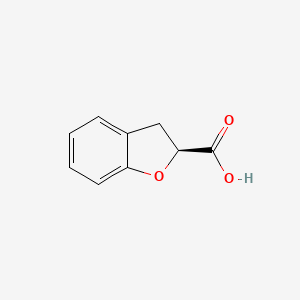
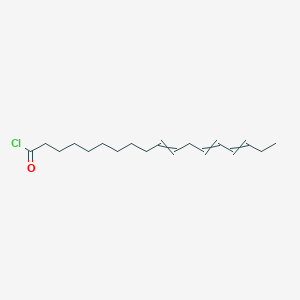
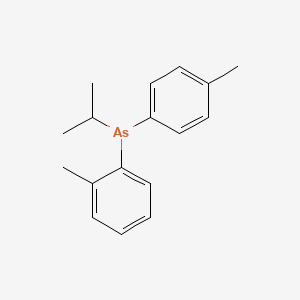

![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)
